Fmoc-D-Asp-ODmb
Overview
Description
Mechanism of Action
Target of Action
Fmoc-D-Asp-ODmb is primarily used in the field of peptide synthesis . It doesn’t have a specific biological target, but rather, it’s a tool used by chemists to build larger peptide structures .
Mode of Action
The compound is a derivative of aspartic acid that’s protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in solid-phase peptide synthesis .
Biochemical Pathways
this compound doesn’t directly interact with biochemical pathways. Instead, it’s used to construct peptides that can interact with various biochemical pathways. The specific pathways affected would depend on the structure of the final peptide .
Pharmacokinetics
As a tool used in peptide synthesis, this compound itself doesn’t have relevant ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ADME properties of the final peptide product would depend on its specific structure and sequence .
Result of Action
The primary result of using this compound in peptide synthesis is the creation of a peptide with a specific sequence of amino acids . The effects of this peptide at the molecular and cellular level would depend on its structure and the biochemical pathways it interacts with .
Action Environment
The efficacy and stability of this compound in peptide synthesis can be influenced by various factors, including the pH of the solution, temperature, and the presence of other reactive groups . These factors need to be carefully controlled to ensure successful peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Asp-ODmb plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis of peptides. The Dmab group of this compound can be selectively removed by treatment with 2% hydrazine in dimethylformamide, making it an essential tool for the preparation of cyclic peptides . This compound is also involved in the synthesis of side-chain to side-chain lactam bridged peptides, where it interacts with lysine derivatives to form stable cyclic structures .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the synthesis of cyclic peptides, which can modulate cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in peptide synthesis can lead to the production of peptides that interact with specific receptors on the cell surface, thereby influencing cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected aspartic acid derivative in peptide synthesis. The Dmab group of this compound can be selectively removed, allowing for the formation of cyclic peptides. This compound interacts with various biomolecules, including enzymes and proteins, to facilitate the synthesis of peptides with specific structural features. The removal of the Dmab group is achieved through treatment with hydrazine, which cleaves the protecting group and allows for the formation of the desired peptide structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over time when exposed to certain conditions. Long-term studies have shown that this compound can maintain its effectiveness in peptide synthesis for extended periods, although occasional sluggish cleavage of the aminobenzyl moiety has been observed . This can be mitigated by washing the support with specific solutions to enhance the cleavage process .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively facilitates peptide synthesis without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects observed in animal models. These effects can include disruptions in cellular function and metabolism, highlighting the importance of optimizing the dosage for specific applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds and the removal of protecting groups. The compound’s role in these pathways is crucial for the efficient synthesis of cyclic peptides and other complex peptide structures .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in peptide synthesis. The localization and accumulation of this compound within specific cellular compartments are essential for its function in peptide synthesis .
Subcellular Localization
The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the Golgi apparatus. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. This localization is crucial for the efficient synthesis of peptides and the formation of cyclic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Asp-ODmb involves the protection of the amino and carboxyl groups of aspartic acid. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group, while the dimethylbenzyl (Dmb) group protects the carboxyl group. The synthesis typically involves the following steps:
- Protection of the amino group with Fmoc.
- Protection of the carboxyl group with Dmb.
- Purification and characterization of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Asp-ODmb undergoes various chemical reactions, including:
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and Oxyma.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, hydrazine in DMF for Dmb removal.
Coupling: DIC and Oxyma in DMF.
Major Products:
Scientific Research Applications
Fmoc-D-Asp-ODmb is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of cyclic peptides and peptide libraries.
Biology: It aids in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for various applications.
Comparison with Similar Compounds
Fmoc-L-Asp-ODmb: Similar structure but with L-aspartic acid instead of D-aspartic acid.
Fmoc-Asp(ODmab)-OH: Another derivative with a different protecting group.
Uniqueness: Fmoc-D-Asp-ODmb is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly useful in the synthesis of cyclic peptides and peptide libraries .
Properties
IUPAC Name |
(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIFVCRSTRBDDR-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123304 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200335-63-3 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200335-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.